Hydrophobicity-Driven Differentiation: Octadecyl Salicylate vs. Ethylhexyl Salicylate
Octadecyl salicylate exhibits extreme hydrophobicity compared to the common UV filter ethylhexyl salicylate (octisalate). This is evidenced by the >1000-fold difference in predicted water solubility and a significant difference in LogP, which dictates its incompatibility with aqueous systems and preference for lipophilic matrices [1].
| Evidence Dimension | Lipophilicity (LogP) and Water Solubility |
|---|---|
| Target Compound Data | Predicted LogP: 10.95 - 11.27; Predicted Water Solubility: ~5.9e-006 mg/L at 25°C |
| Comparator Or Baseline | Ethylhexyl Salicylate (Octisalate, CAS 118-60-5) LogP: ~5.9; Water Solubility: Insoluble, but an oily liquid dispersible in oil phases. |
| Quantified Difference | Approximately 5-6 unit increase in LogP; >1000-fold lower water solubility for the octadecyl ester. |
| Conditions | Physicochemical prediction models (e.g., EPISuite, ACD/Labs). |
Why This Matters
This extreme hydrophobicity renders octadecyl salicylate unsuitable for standard sunscreen applications (where solubility in common cosmetic oils is required) but potentially useful in scenarios demanding high water repellency, such as in polymer stabilization or specific industrial coatings.
- [1] FlavScents. (n.d.). stearyl salicylate. Retrieved from https://flavscents.com/library/material/60537778378/a View Source
